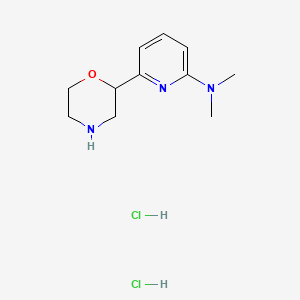

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-6-morpholin-2-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-14(2)11-5-3-4-9(13-11)10-8-12-6-7-15-10;;/h3-5,10,12H,6-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLTBXLDXJVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a morpholine group and two methyl groups attached to the nitrogen atom. Its chemical formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

- Inhibition of Enzyme Activity :

-

Cell Proliferation and Apoptosis :

- Studies have indicated that the compound affects cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, while exhibiting much lower toxicity towards non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

- Impact on Protein Expression :

Pharmacokinetics

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

The pharmacokinetic profile indicates that the compound has moderate oral bioavailability and clearance rates, making it suitable for further development in oral formulations.

Case Studies and Research Findings

- Anti-Cancer Activity :

- Toxicity Assessment :

- Inhibition of Viral Replication :

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases, including cancer and fibrosis.

Anti-Fibrotic Activity

Recent studies have demonstrated that compounds related to this compound exhibit anti-fibrotic properties. For instance, a study synthesized novel pyrimidine derivatives that showed promising anti-fibrotic activity by inhibiting collagen expression and hydroxyproline content in hepatic stellate cells (HSC-T6) . The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45.69 μM, indicating their potential as novel anti-fibrotic drugs.

Cancer Therapeutics

The compound has also been explored in the context of oncology. Specifically, it has been associated with the inhibition of key pathways involved in tumor growth and proliferation. For example, compounds similar to this compound were evaluated for their ability to inhibit the PI3K/mTOR pathways, which are critical in many cancers, including melanoma . The development of dual inhibitors targeting both PI3K and mTOR has shown enhanced efficacy against tumors with multiple pathway activation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the compound can significantly affect its biological activity.

Optimization of Binding Affinity

Studies have focused on optimizing the binding affinity of compounds targeting specific proteins such as B-cell lymphoma 6 (BCL6). By modifying the chemical structure of related compounds, researchers have achieved over a 300-fold increase in activity compared to initial lead compounds . This optimization process involved creating new interactions within the protein's binding pocket, enhancing both biochemical potency and cellular activity.

Case Studies and Experimental Findings

Several case studies provide insights into the practical applications of this compound:

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes structurally related dihydrochloride salts containing pyridine, pyrimidine, or morpholine/pyrrolidine substituents:

Key Observations :

- Heterocyclic Core : Pyridine and pyrimidine cores are common, influencing electronic properties and binding interactions. The target compound’s pyridine-morpholine system may offer distinct solubility and stability compared to pyrimidine-pyrrolidine analogs .

- Substituent Effects : The morpholine ring (as in the target compound and ) provides electron-rich oxygen, enhancing hydrogen-bonding capacity. In contrast, trifluoromethyl groups () introduce hydrophobicity and metabolic stability.

- Molecular Weight : Most analogs fall within 265–303 g/mol, suggesting moderate bioavailability. The target compound’s weight is likely comparable.

Preparation Methods

Synthesis of 6-Morpholin-2-yl-pyridin-2-amine Intermediate

- Starting Materials : Pyridin-2-amine derivatives are functionalized at the 6-position with morpholine via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

- Reaction Conditions : Typical procedures employ palladium-catalyzed amination or direct substitution using morpholine under reflux in polar aprotic solvents.

- Purification : The intermediate amine is purified by chromatography or recrystallization.

Formation of Dihydrochloride Salt

- Procedure : The free base amine is treated with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol to precipitate the dihydrochloride salt.

- Outcome : This step improves compound stability, crystallinity, and water solubility, facilitating handling and formulation.

Representative Synthetic Scheme (Generalized)

| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyridin-2-amine → 6-morpholinyl derivative | Pd-catalyst, morpholine, base, solvent, reflux | 70-85 | Palladium-catalyzed amination preferred |

| 2 | Amino group dimethylation | Formaldehyde, formic acid, heat (Eschweiler-Clarke) | 75-90 | Mild conditions, selective dimethylation |

| 3 | Formation of dihydrochloride salt | HCl in ethanol or isopropanol, low temperature | >95 | Salt precipitation and isolation |

Detailed Research Findings and Analysis

Catalytic Amination and Substitution

- Literature on related pyridinyl amines demonstrates that palladium-catalyzed amination using morpholine achieves high regioselectivity and yields for 6-substitution on pyridine rings.

- Alternative nucleophilic substitution methods require activated halopyridines and may suffer from lower yields or regioselectivity.

Dimethylation Strategies

Salt Formation and Purification

- Conversion to dihydrochloride salts is a standard pharmaceutical practice to enhance compound properties.

- Crystallization from alcoholic solvents yields pure, stable salts suitable for further applications.

Comparative Table of Preparation Methods for Key Steps

| Preparation Step | Methodology | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| 6-Morpholinyl substitution | Pd-catalyzed amination | High selectivity, good yields | Requires expensive catalysts | 70-85 |

| Dimethylation of amine | Eschweiler-Clarke reaction | Mild, selective | Requires formic acid handling | 75-90 |

| Salt formation | Acid-base reaction with HCl | Simple, improves stability | Requires solvent removal steps | >95 |

Patented and Literature-Based Protocols

- Patents describe the use of Lewis acids and azide intermediates for complex pyridine derivatives, indicating potential alternative synthetic routes involving Curtius rearrangements and peptide coupling reagents, but these are more applicable to related compounds rather than direct synthesis of the target compound.

- Scalable and economical syntheses of related pyridin-2-amine derivatives have been reported using multi-step procedures optimized for industrial application, emphasizing safety and yield.

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride?

The synthesis typically involves a multi-step protocol:

- Step 1 : Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine with morpholine-2-boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) to introduce the morpholinyl group at the 6-position .

- Step 2 : Nucleophilic substitution of the remaining pyridine chloride with dimethylamine under basic conditions (e.g., Cs₂CO₃ in DMF at 80–100°C) to install the dimethylamino group .

- Step 3 : Salt formation via treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol/water) to yield the dihydrochloride form . Key analytical validation steps include LC-MS for intermediate purity and elemental analysis for final salt stoichiometry.

Q. How can researchers confirm the structural integrity and purity of this compound?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., absence of residual chloride signals at ~6.5 ppm for pyridine protons).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95% by UV at 254 nm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight ([M+H]⁺ for free base: calc. 237.1612, observed 237.1608).

- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtained .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) due to the dihydrochloride salt form. Limited solubility in non-polar solvents .

- Stability : Stable at room temperature for >6 months when stored desiccated at -20°C. Avoid prolonged exposure to light or basic conditions (pH >8), which may deprotonate the salt and precipitate the free base .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Reaction path modeling : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., Suzuki-Miyaura coupling barriers) and identify rate-limiting steps .

- Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction yields (e.g., DMF vs. THF for nucleophilic substitution) .

- Catalyst screening : Machine learning models trained on Pd-catalyzed cross-coupling datasets to predict ligand efficacy (e.g., Xantphos vs. PPh₃) .

Q. What strategies resolve contradictions in spectroscopic data for intermediates?

Contradictions (e.g., unexpected NMR splitting patterns) may arise from:

- Tautomerism : Dynamic equilibrium between morpholinyl ring conformers. Use variable-temperature NMR to confirm .

- Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., unreacted chloride intermediates).

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous signals .

Q. How does the dihydrochloride salt form impact biological activity in pharmacological assays?

- Ionization effects : The protonated amine enhances membrane permeability in cell-based assays (e.g., measured via logP shift from -0.5 for free base to -2.1 for salt) .

- Counterion interference : Control experiments with equimolar Cl⁻ (e.g., NaCl) to isolate salt-specific effects .

- pH-dependent activity : Test free base vs. salt in buffered media (pH 4–8) to correlate protonation state with target binding .

Q. What reactor designs improve scalability of the synthesis?

- Continuous flow systems : Microreactors with in-line IR monitoring for real-time optimization of exothermic steps (e.g., HCl addition) .

- Solid-phase synthesis : Immobilize intermediates on resin to simplify purification (e.g., Wang resin for amine coupling) .

- Scale-up challenges : Address mixing inefficiencies in biphasic reactions using high-shear mixers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.